molecular formula C9H13NO4 B3325767 2,5-Dioxopyrrolidin-1-yl pentanoate CAS No. 22102-91-6

2,5-Dioxopyrrolidin-1-yl pentanoate

Cat. No.: B3325767
CAS No.: 22102-91-6
M. Wt: 199.2 g/mol
InChI Key: DRLIANXPAARUMI-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl pentanoate is a succinimide-based active ester widely used in bioconjugation chemistry. It is synthesized via carbodiimide-mediated coupling of lipoic acid (or its derivatives) with N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) . This compound features a reactive NHS ester group that facilitates efficient coupling with nucleophiles (e.g., amines, thiols) under mild conditions. Its primary applications include drug conjugation to nanoparticles, antibodies, and biomolecules, as well as the preparation of functionalized linkers for drug delivery systems . Structural characterization via IR, NMR, and HRMS-ESI confirms its purity (>98%) and stability in organic solvents .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLIANXPAARUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl pentanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl pentanoate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyrrolidine-2,5-dione have been shown to inhibit voltage-gated sodium channels and calcium channels, which play a crucial role in neuronal excitability and neurotransmission. This inhibition can lead to anticonvulsant effects by stabilizing neuronal membranes and reducing excessive neuronal firing.

Comparison with Similar Compounds

Research Findings and Trends

  • Drug Delivery : Disulfide-containing derivatives (e.g., 890409-85-5) are prioritized in antibody-drug conjugates (ADCs) for tumor-specific activation .
  • Polymer Chemistry: RAFT-active derivatives (e.g., 1195771-65-3) are gaining traction for synthesizing stimuli-responsive nanocarriers .
  • Limitations: Short-chain NHS esters (e.g., 2,5-dioxopyrrolidin-1-yl propanoate) show rapid hydrolysis, limiting in vivo utility compared to pentanoate-based analogues .

Q & A

Q. How to address low yields in scale-up synthesis of these linkers?

  • Scale-Up Solutions : Implement continuous flow chemistry for better heat/mass transfer. Use in-line FTIR or LC-MS for real-time monitoring. Replace DSC with cost-effective carbodiimide coupling agents (e.g., EDC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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